

# 1H and 13C NMR spectral data for 2,4,5-trisubstituted oxazoles.

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## Compound of Interest

Compound Name: 4,5-Dimethyl-oxazole-2-carboxylic acid

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A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,4,5-trisubstituted oxazoles is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative summary of spectral data, detailed experimental protocols for compound synthesis and spectral acquisition, and a visual representation of a general synthetic pathway.

## Comparative NMR Spectral Data

The chemical shifts ( $\delta$ ) in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For 2,4,5-trisubstituted oxazoles, the nature of the substituents at positions 2, 4, and 5 significantly influences the  $\delta$  values of the oxazole ring protons and carbons. The data presented below is compiled from various studies to provide a comparative overview.

## 1H NMR Spectral Data

The oxazole ring itself does not have any protons in a 2,4,5-trisubstituted system. The proton NMR data, therefore, pertains to the substituents attached to the ring. The following table summarizes representative 1H NMR data for various 2,4,5-trisubstituted oxazoles.

Substituent at C2	Substituent at C4	Substituent at C5	Solvent	<sup>1</sup> H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Fluorophenyl	2,3,4-Trimethoxyphenyl	Thio-benzothiazole	-	Data for specific compounds can be found in the cited literature. <a href="#">[1]</a>
Phenyl	Phenyl	Phenyl	DMSO-d6	8.03–7.25 (m, 14H), 6.04 (d, J = 7.8 Hz, 1H), 3.39 (d, J = 7.8 Hz, 1H) <a href="#">[2]</a>
2-Methyl	5-Phenyl	Diethyl malonate	CDCl3	7.57 (d, J = 7.2 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.2 Hz, 1H), 4.88 (s, 1H), 4.28–4.22 (m, 4H), 2.54 (s, 3H), 1.26 (t, J = 7.0 Hz, 6H) <a href="#">[3]</a>
Phenyl	Methyl	Ethyl	CDCl3	Data for specific compounds can be found in the cited literature. <a href="#">[4]</a>

Table 1: Representative <sup>1</sup>H NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR chemical shifts of the oxazole ring carbons (C2, C4, and C5) are particularly informative about the electronic effects of the substituents. Generally, the chemical shift of C2

is the most downfield, followed by C5 and then C4.<sup>[5]</sup> Substituents can cause significant shifts in these values.

Substituent at C2	Substituent at C4	Substituent at C5	Solvent	C2 ( $\delta$ , ppm)	C4 ( $\delta$ , ppm)	C5 ( $\delta$ , ppm)	Other Notable Shifts ( $\delta$ , ppm)
2-Fluorophenyl	2,3,4-Trimethoxyphenyl	Thio-benzothiazole	-	-	-	-	Specific data is available in the source. <a href="#">[1]</a>
Phenyl	Phenyl	Phenyl	DMSO-d6	157.9	142.6	146.5	139.9, 135.3, 129.2, 128.9, 128.7, 128.6, 128.3, 128.0, 127.7, 127.6, 127.0, 126.5, 125.5, 67.3 <a href="#">[2]</a>
2-Methyl	5-Phenyl	Diethyl malonate	CDCl3	160.3	127.9	148.4	166.9 (C=O), 128.9, 128.7, 127.7, 126.4, 62.1 (OCH2), 50.7 (CH), 14.1 (CH3),

							13.9 (CH <sub>3</sub> )[3]
							129.6, 128.7, 127.8, 125.8, 11.3, 10.1[4]
Phenyl	Methyl	Ethyl	CDCl <sub>3</sub>	159.1	131.9	143.4	

Table 2: Representative <sup>13</sup>C NMR Spectral Data for 2,4,5-Trisubstituted Oxazoles.

## Experimental Protocols

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through various methods. A common approach involves the condensation and cyclization of  $\alpha$ -dicarbonyl compounds with amides or a tandem aza-Wittig/Michael/isomerization reaction.[2][4]

## General Synthesis of 2,4,5-Trisubstituted Oxazoles via Tandem Reaction

A one-pot synthesis can be performed starting from a vinyliminophosphorane and an acyl chloride.[2]

- **Preparation of Vinyliminophosphorane:** An appropriate azide is reacted with a vinylphosphonium salt in a suitable solvent like dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) at room temperature. The resulting vinyliminophosphorane is then isolated.
- **Tandem Reaction:** The vinyliminophosphorane is dissolved in a solvent such as toluene. An acyl chloride is added dropwise to the solution at room temperature.
- **Work-up and Purification:** The reaction mixture is stirred for a specified time, after which the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2,4,5-trisubstituted oxazole.[2]

## NMR Sample Preparation and Data Acquisition

- **Sample Preparation:** Approximately 5-10 mg of the purified 2,4,5-trisubstituted oxazole is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard ( $\delta = 0.00$  ppm).
- **<sup>1</sup>H NMR Spectroscopy:** <sup>1</sup>H NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz. Standard parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Spectroscopy:** <sup>13</sup>C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75-150 MHz). Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger spectral width (e.g., 0-200 ppm) is used. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Visualization of Synthetic Pathway

The following diagram illustrates a generalized synthetic route to 2,4,5-trisubstituted oxazoles.

Caption: A simplified workflow for the synthesis of 2,4,5-trisubstituted oxazoles.

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